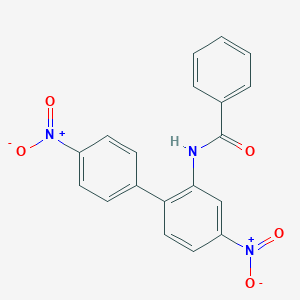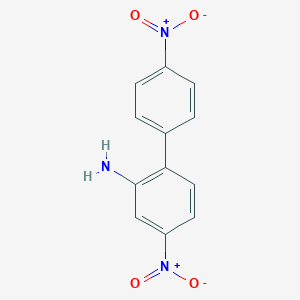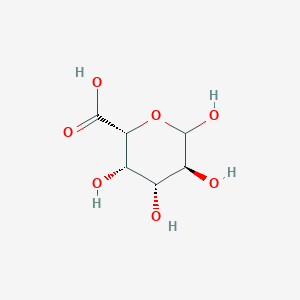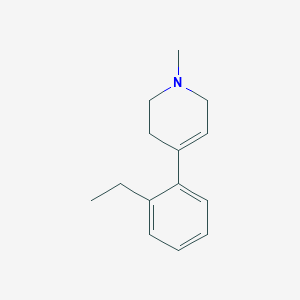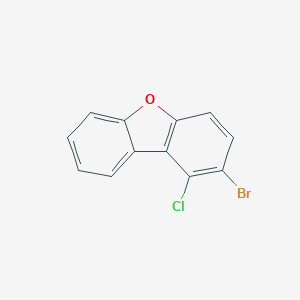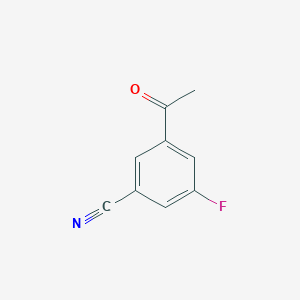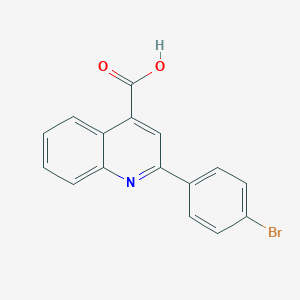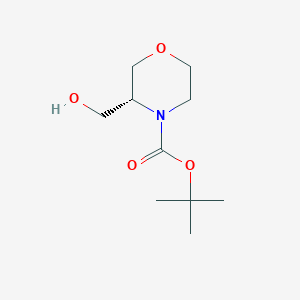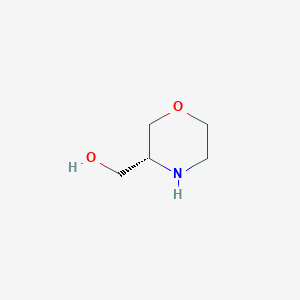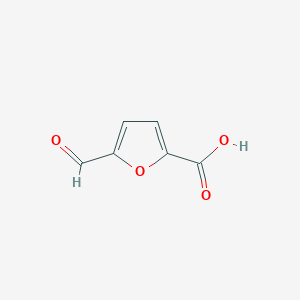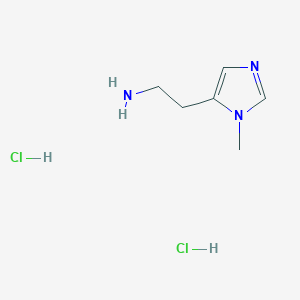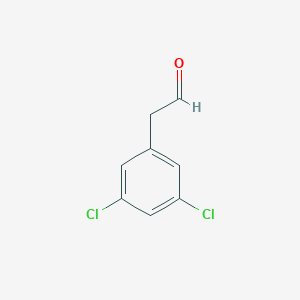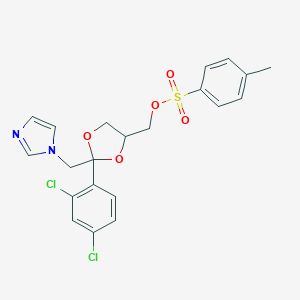![molecular formula C20H13N B017798 7-氨基苯并[A]芘 CAS No. 72297-05-3](/img/structure/B17798.png)
7-氨基苯并[A]芘
描述
7-Aminobenzo[A]pyrene is a polycyclic aromatic hydrocarbon compound that contains a nitrogen atom within its structure. It is known for its solid form and yellow to very dark yellow color. This compound is of significant interest due to its potential carcinogenic properties and its role in environmental pollution studies .
科学研究应用
7-Aminobenzo[A]pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of polycyclic aromatic hydrocarbons and their chemical behaviors.
Biology: The compound is studied for its interactions with biological systems, particularly its potential carcinogenic effects.
Medicine: Research into its effects on human health, including its role in cancer development, is ongoing.
作用机制
Target of Action
7-Aminobenzo[A]pyrene is a polycyclic aromatic hydrocarbon (PAH) compound . The primary targets of this compound are the DNA in cells . It forms DNA adducts, leading to gene expression changes . These changes can occur in both target organs for carcinogenicity (such as lung, spleen, and forestomach) and non-target organs (like liver, colon, and glandular stomach) .
Mode of Action
The compound interacts with its targets by forming DNA adducts . This interaction leads to changes in gene expression, which can be tissue-specific . Eight genes, including Tubb5, Fos, Cdh1, Cyp1a1, Apc, Myc, Ctnnb1, and Cav, show significant expression differences between target and non-target organs .
Biochemical Pathways
The compound affects various biochemical pathways. It induces oxidative stress through the production of reactive oxygen species (ROS), disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants . It also influences cellular processes via intricate interactions .
Pharmacokinetics
It is known that the compound can be metabolized by cytochrome p450 to produce more reactive metabolites . These metabolites can then form DNA adducts, causing mutations and malignant transformations .
Result of Action
The result of the compound’s action is the induction of oxidative stress in cells, leading to DNA damage and potential carcinogenic effects . It can also cause immunotoxicity and early death in certain conditions .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is found in tobacco smoke, charcoal-grilled foods, and PAH-contaminated surfaces of roofs, playgrounds, and highways . These environmental sources can increase human exposure to the compound, potentially enhancing its toxic effects .
生化分析
Cellular Effects
It is known that benzo[a]pyrene, a related compound, can have significant effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that benzo[a]pyrene, a related compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzo[a]pyrene, a related compound, can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that benzo[a]pyrene, a related compound, can have significant effects at high doses .
Metabolic Pathways
It is known that benzo[a]pyrene, a related compound, can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that benzo[a]pyrene, a related compound, can interact with various transporters and binding proteins .
Subcellular Localization
It is known that benzo[a]pyrene, a related compound, can be localized to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 7-Aminobenzo[A]pyrene can be synthesized through various methodsThis process typically requires specific experimental conditions and chemical reagents, such as oxidizing agents and ammonia .
Industrial Production Methods: In industrial settings, the production of 7-Aminobenzo[A]pyrene often involves large-scale chemical reactions under controlled environments. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the compound .
化学反应分析
Types of Reactions: 7-Aminobenzo[A]pyrene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, which may have varying biological activities.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various metal catalysts can be used to facilitate these reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of 7-Aminobenzo[A]pyrene, which may exhibit different chemical and biological properties .
相似化合物的比较
Benzo[A]pyrene: A closely related compound that also exhibits carcinogenic properties.
7-Hydroxybenzo[A]pyrene: Another derivative with different chemical and biological activities.
Benzo[A]pyrene-7,8-dione: A metabolite formed through oxidation reactions.
Uniqueness: 7-Aminobenzo[A]pyrene is unique due to its specific amino group, which influences its chemical reactivity and biological interactions. This distinct structure allows for unique studies in environmental and health-related research .
属性
IUPAC Name |
benzo[a]pyren-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLGRLTVDYSTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5N)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502297 | |
| Record name | Benzo[pqr]tetraphen-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72297-05-3 | |
| Record name | Benzo[a]pyren-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72297-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[pqr]tetraphen-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-Aminobenzo[a]pyrene stand out in terms of its mutagenic potential compared to other compounds found in coal liquefaction products?
A1: The research by [Pelroy et al. (1985)] [] highlights that 7-Aminobenzo[a]pyrene belongs to a class of compounds called amino-polycyclic aromatic hydrocarbons (amino-PAHs) found within coal liquefaction products. The study emphasizes that, in general, N-PACs (nitrogen-containing polycyclic aromatic hydrocarbons), specifically amino-PAHs like 7-Aminobenzo[a]pyrene, exhibit greater mutagenic activity than their PAH (polycyclic aromatic hydrocarbon) counterparts when tested using the Ames test []. While the study doesn't delve into the specific mechanisms of 7-Aminobenzo[a]pyrene's mutagenicity, it underscores its heightened activity compared to PAHs within this specific context.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


